(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid
Overview
Description
“(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C14H13BFNO4 . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of this compound could involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . A radical approach is used for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H13BFNO4/c16-13-8-11 (6-7-12 (13)15 (19)20)17-14 (18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2, (H,17,18) .Chemical Reactions Analysis
The chemical reactions involving this compound could include the protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
This compound is a solid powder with an average mass of 256.062 Da and a monoisotopic mass of 256.090698 Da . It is hygroscopic .Scientific Research Applications
Synthesis and Structural Analysis
Amino-3-fluorophenyl boronic acid derivatives have been synthesized through a process that involves protecting the amine group and carrying out a lithium-bromine exchange, followed by the addition of trimethyl borate and acidic hydrolysis. This synthesis highlights the compound's utility as a precursor in creating glucose-sensing materials that operate at the physiological pH of bodily fluids, demonstrating its potential in biomedical applications (Das et al., 2003).
Lewis Acidity and Sugar Receptor Activity
Studies on 3-amino-substituted benzoxaboroles and their ortho-aminomethylphenylboronic acid analogues have revealed their lower acidity compared to corresponding boronic acids and demonstrated their binding constants with biologically important sugars. This showcases the compound's role in developing sensors for detecting sugars, crucial for medical diagnostics and research (Adamczyk-Woźniak et al., 2013).
Assembly of Boron-Based Dendritic Nanostructures
A novel synthetic strategy for constructing boron-based macrocycles and dendrimers, involving the condensation of aryl- and alkylboronic acids, has been developed. This approach allows for the attachment of functional groups, facilitating the creation of dendritic nanostructures with potential applications in materials science and nanotechnology (Christinat et al., 2007).
Fluorine Substituent Influence
The influence of fluorine substituents on the properties of phenylboronic compounds has been extensively studied, highlighting how the electron-withdrawing character of fluorine atoms affects their properties. This research is pivotal for the design and synthesis of new boronic acid derivatives with enhanced reactivity and stability, useful in various chemical syntheses and pharmaceutical applications (Gozdalik et al., 2017).
Overview of Boronic Acids
A comprehensive overview of boronic acids elucidates their role as Lewis acids, their ability to form reversible covalent complexes with saccharides, and their extensive use in organic chemistry as building blocks and intermediates, especially in the Suzuki coupling. This underlines the compound's versatility in synthetic organic chemistry and its potential in creating sophisticated chemical architectures (Pareek et al., 2015).
Safety And Hazards
properties
IUPAC Name |
[3-fluoro-4-(phenylmethoxycarbonylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO4/c16-12-8-11(15(19)20)6-7-13(12)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIJUOHEXSJBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660251 | |
Record name | (4-{[(Benzyloxy)carbonyl]amino}-3-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid | |
CAS RN |
874290-60-5 | |
Record name | Carbamic acid, (4-borono-2-fluorophenyl)-, C-(phenylmethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874290-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-{[(Benzyloxy)carbonyl]amino}-3-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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